

Commercial Availability & Technical Guide: (2E)-3-(2-Nitrophenyl)acryloyl Chloride[1][2]

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)acryloyl chloride

Cat. No.: B8526321

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Part 1: Executive Summary & Supply Chain Intelligence

Compound Identity:

- IUPAC Name: (2E)-3-(2-Nitrophenyl)prop-2-enoyl chloride[1]
- Common Name: o-Nitrocinnamoyl chloride[1]
- CAS Registry Number: 141236-47-7 (specific to the (2E)-isomer); 52162-78-4 (general/unspecified stereochemistry).[1]
- Molecular Formula: C₉H₆ClNO₃[1]
- Molecular Weight: 211.60 g/mol [2]

Commercial Status: Restricted Availability (Make vs. Buy) While (2E)-3-(2-nitrophenyl)acryloyl chloride is commercially listed by major reagents suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology), it is frequently categorized as a "Make-on-Demand" or "Inquire for Bulk" item due to its high moisture sensitivity and hydrolytic instability.[1]

The "Make vs. Buy" Decision Matrix:

| Feature | Commercial Sourcing | In-House Synthesis |
|-----------------|-----------------------------------------------|------------------------------------------------|
| Purity | Typically 95-97% (variable due to hydrolysis) | >98% (Freshly distilled/recrystallized) |
| Lead Time | 2-6 weeks (often backordered) | 4-6 Hours |
| Cost Efficiency | Low (High markup for hazardous shipping) | High (Precursor o-nitrocinnamic acid is cheap) |
| Stability Risk | High (Degrades to acid during shipping) | Low (Used immediately) |

Recommendation: For small-scale screening (<1g), commercial sourcing is viable if cold-chain shipping is guaranteed.[1] For process chemistry (>10g) or library synthesis, in-house preparation is strictly recommended to ensure reactivity integrity.[1]

Part 2: Chemical Profile & Handling

Specifications[1][6]

Physical Properties & Stability

The compound typically presents as a yellow to ochre crystalline solid.[1] The ortho-nitro group introduces significant steric bulk compared to the para-isomer, influencing both its melting point and solubility profile.[1]

- Melting Point: 150–153 °C (decomposes).[1]
- Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water/alcohols.[1][3]
- Reactivity Hazard: Lachrymator.[1][4] Hydrolyzes rapidly in moist air to release HCl gas and revert to (2E)-3-(2-nitrophenyl)acrylic acid.[1]

Quality Control (QC) Protocol

Before using a commercial batch, validity must be established.[3] The primary impurity is the hydrolyzed acid.[3]

- Visual Inspection: White/Yellow crystals = Good.[1] Wet/Paste-like texture = Hydrolyzed.[1]
- Derivatization Test (Self-Validating):
 - Dissolve 10 mg sample in 0.5 mL dry MeOH.
 - Add 1 drop Et₃N.[1]
 - Run TLC (SiO₂, 30% EtOAc/Hex).[3]
 - Result: The methyl ester (R_f ~0.[1]6) should be the dominant spot. If the starting acid (R_f < 0.[1]2) is major, the batch is compromised.[3]

Part 3: Synthesis & Preparation (The "Make" Option)

Since commercial stock is often degraded, the following protocol provides a high-yield, self-validating method for generating the acid chloride in situ from the stable precursor, (2E)-3-(2-nitrophenyl)acrylic acid.[1][3]

Optimized Thionyl Chloride Protocol[1]

Reagents:

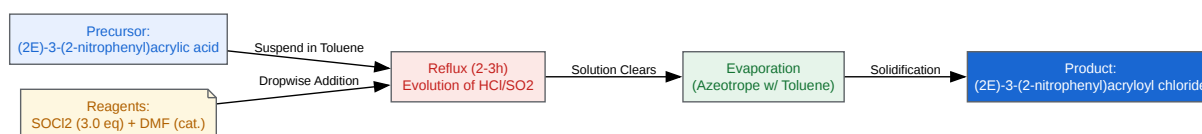
- (2E)-3-(2-nitrophenyl)acrylic acid (1.0 equiv)[1]
- Thionyl Chloride (SOCl₂, 3.0 equiv)[3]
- DMF (Catalytic, 0.05 equiv) - Critical for Vilsmeier-Haack type activation.[1]
- Solvent: Toluene (anhydrous) or Neat.[1]

Workflow:

- Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line).
- Addition: Suspend the acid in toluene. Add SOCl₂ dropwise, followed by DMF.[1][3]
- Reaction: Heat to reflux (80–90 °C) for 2–3 hours.

- Endpoint: Evolution of HCl/SO₂ gas ceases; solution becomes clear/homogeneous.[1]
- Workup: Remove excess SOCl₂ and toluene under reduced pressure (rotary evaporator).
 - Note: Add dry toluene and re-evaporate twice ("azeotropic drying") to remove trace SOCl₂.
- Isolation: The residue solidifies upon cooling.[1] Use directly or recrystallize from dry Hexane/CHCl₃.[1]

Synthesis Workflow Diagram



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Figure 1: Catalytic conversion of 2-nitrocinnamic acid to the acid chloride using the Thionyl Chloride/DMF method.

Part 4: Applications in Drug Discovery[1][6]

The (2E)-3-(2-nitrophenyl)acryloyl chloride is a privileged scaffold because the ortho-nitro group serves as a "latent nucleophile." [1]

The "Ortho-Nitro" Advantage: Quinolinone Synthesis

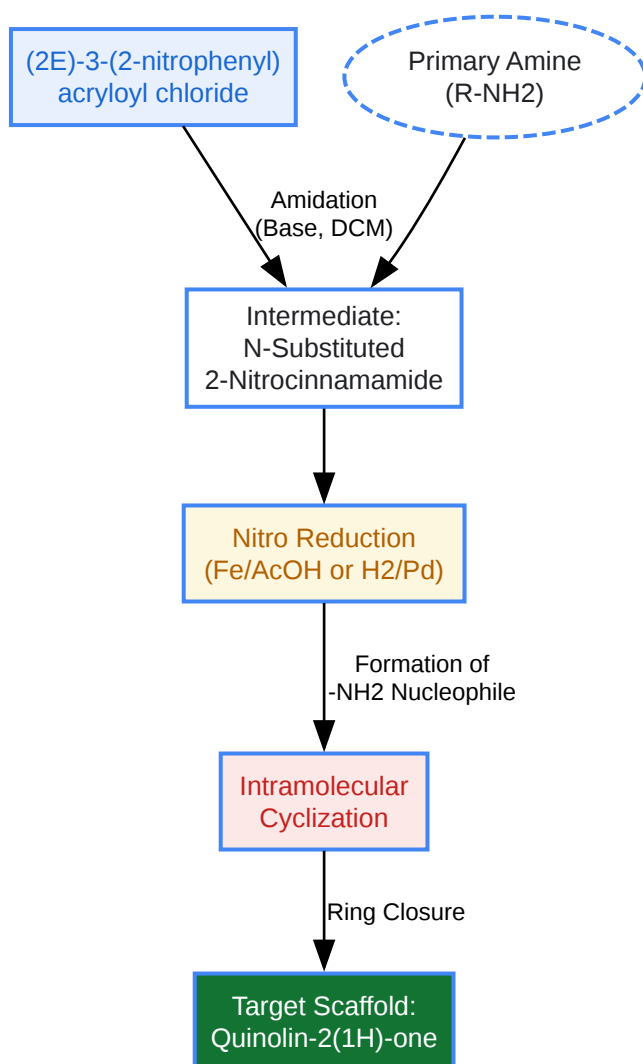
Unlike the para or meta isomers, the ortho-isomer allows for downstream reductive cyclization. [1] This is widely used to synthesize Quinolin-2(1H)-ones and Tetrahydroquinolines, which are core scaffolds in antimalarial, anticancer, and antipsychotic drugs (e.g., Aripiprazole derivatives).[3]

Mechanism:

- Amide Coupling: The acid chloride reacts with a primary amine to form an amide.[1]

- Nitro Reduction: The $-NO_2$ group is reduced (Fe/HCl , H_2/Pd , or $SnCl_2$) to an amine ($-NH_2$).^[1]
- Intramolecular Cyclization: The newly formed amine attacks the alkene (Michael addition) or the carbonyl (transamidation) depending on conditions, closing the ring.^[3]

Pathway Visualization



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Figure 2: The strategic utility of the ortho-nitro group in synthesizing pharmacologically active quinolinone scaffolds.^[1]

Part 5: References

- Sigma-Aldrich.(2E)-3-(2-Nitrophenyl)acryloyl chloride Product Specification. MilliporeSigma.[1] Retrieved from
- Santa Cruz Biotechnology.(2E)-3-(2-Nitrophenyl)acryloyl chloride Data Sheet. SCBT. Retrieved from
- Dams, R., et al. (2016). "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." [1][3][5] ChemSusChem.[1] Retrieved from
- BenchChem.Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. Retrieved from
- National Center for Biotechnology Information.PubChem Compound Summary for CID 5354261, Cinnamoyl chloride. (General reactivity data). Retrieved from

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Sources

- [1. Page loading... \[guidechem.com\]](#)
- [2. scbt.com \[scbt.com\]](#)
- [3. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents \[patents.google.com\]](#)
- [4. Cinnamyl chloride | CAS#:21087-29-6 | Chemsrvc \[chemsrc.com\]](#)
- [5. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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